![molecular formula C12H15NO B1435800 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine CAS No. 2044902-57-8](/img/structure/B1435800.png)
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine
Übersicht
Beschreibung
“3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is a chemical compound . It has a molecular weight of 189.26 .
Molecular Structure Analysis
The InChI code for “3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is1S/C12H15NO/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12/h2-3,8H,1,4-7,13H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of “3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-6-amine” is not specified . The compound has a molecular weight of 189.26 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One study reviews the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting its value as a building block for synthesizing a range of heterocyclic compounds such as spiropyrans and others. The unique reactivity of these compounds offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and azacrown ethers (Gomaa & Ali, 2020).
Antioxidant Properties
Chromones (1-benzopyran-4-ones) and their derivatives, due to their antioxidant properties, have been associated with various physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant capability is attributed to the ability of chromones to neutralize active oxygen and inhibit free radical processes, potentially delaying or preventing cell impairment leading to diseases (Yadav et al., 2014).
Spirocyclic Scaffolds in Drug Discovery
Recent in vivo studies highlight the application of spirocyclic compounds in treating various diseases, especially within neurological, infectious, metabolic diseases, and cancer. The review emphasizes the role of the spiro-structure in fine-tuning a molecule’s conformational and physicochemical properties, which is crucial for the development of new therapeutics (Batista et al., 2022).
Arylmethylidenefuranones in Synthesis
A review on arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents showcases the diverse range of compounds obtained, including cyclic and heterocyclic compounds like amides, pyrrolones, and benzofurans. The direction of these reactions is influenced by the structure of initial reagents, strength of the nucleophilic agent, and reaction conditions (Kamneva et al., 2018).
Cyclobutane-Containing Alkaloids
Research on novel natural cyclobutane-containing alkaloids from terrestrial and marine species has shown these compounds to possess a range of biological activities, including antimicrobial, antibacterial, antitumor, and others. This review highlights the importance of cyclobutane-containing alkaloids as a significant source of leads for drug discovery (Sergeiko et al., 2008).
Eigenschaften
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12/h2-3,8H,1,4-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYNEJNAFLQDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



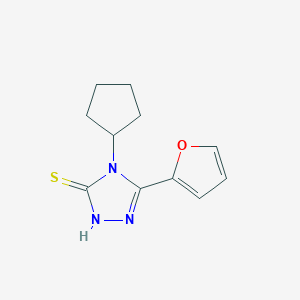
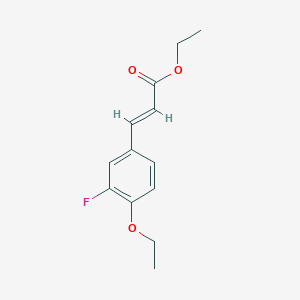
![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
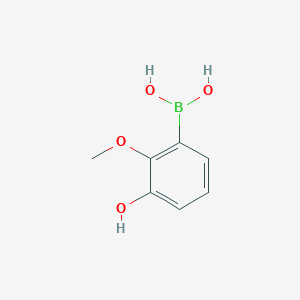
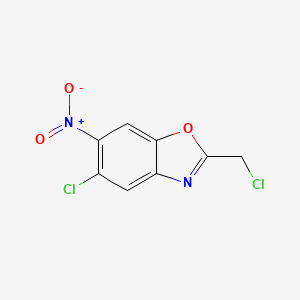
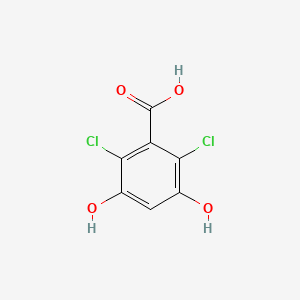
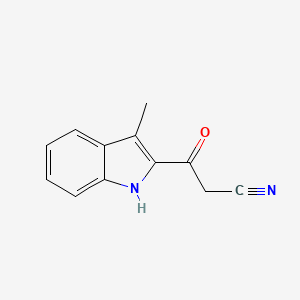
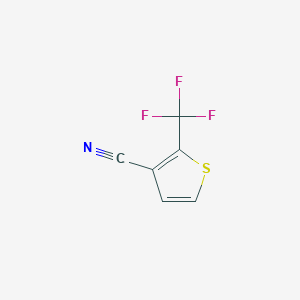
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)